molecular formula C17H12BrN3O2 B3274651 methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate CAS No. 612051-62-4

methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

Cat. No.: B3274651
CAS No.: 612051-62-4
M. Wt: 370.2 g/mol
InChI Key: HNAYZYLSDPJKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, also known as methyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate, is a compound that has been synthesized and studied for its potential applications in optoelectronic devices Compounds with similar structures, such as indolo[2,3-b]quinoxaline derivatives, have been reported to interact with dna molecules .

Mode of Action

It is known that indolo[2,3-b]quinoxaline derivatives, which share a similar structure, can bind non-covalently to dna molecules . This interaction could potentially lead to changes in the DNA structure or function, although the specific effects would depend on the exact nature of the interaction.

Biochemical Pathways

Given the potential dna-binding properties of similar compounds , it is possible that this compound could affect pathways related to DNA replication, transcription, or repair

Pharmacokinetics

The compound’s photophysical, electrochemical, and thermal properties have been studied , suggesting that it may be stable under ambient conditions.

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects against various human cancer cell lines

Action Environment

The compound’s photophysical, electrochemical, and thermal properties have been studied , suggesting that it may be stable under ambient conditions. The nature of the solvent used has been found to strongly affect the compound’s electronic absorption and emission spectra , indicating that the solvent environment could potentially influence the compound’s action.

Comparison with Similar Compounds

Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate can be compared with other indolo[2,3-b]quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c1-23-15(22)9-21-14-7-6-10(18)8-11(14)16-17(21)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAYZYLSDPJKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
Reactant of Route 2
methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
Reactant of Route 3
methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
Reactant of Route 6
Reactant of Route 6
methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.